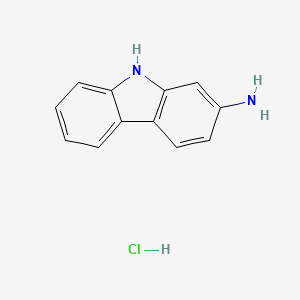
9H-Carbazol-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazol-2-aminehydrochloride is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatility in functionalization, excellent chemical and environmental stability, and good charge transport ability . These properties make them valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-2-aminehydrochloride typically involves the functionalization of carbazole at the nitrogen position. One common method includes the reaction of carbazole with an amine under specific conditions to introduce the amine group, followed by the formation of the hydrochloride salt . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include electropolymerization and chemical polymerization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Carbazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Substitution reactions, particularly at the nitrogen position, are common for functionalizing the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated carbazole derivatives, reduced carbazole compounds, and various substituted carbazole derivatives .
Applications De Recherche Scientifique
9H-Carbazol-2-aminehydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Carbazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9H-Carbazol-2-aminehydrochloride include:
9H-Carbazole: The parent compound with similar structural features.
9H-Fluorene: Another biarylic compound with similar chemical properties.
Dibenzothiophene: A sulfur-containing analog with comparable reactivity.
Uniqueness
This compound is unique due to its specific functionalization at the nitrogen position, which imparts distinct chemical and biological properties. This functionalization allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
63716-35-8 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
9H-carbazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H10N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7,14H,13H2;1H |
Clé InChI |
JABZLPUGHKHHIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
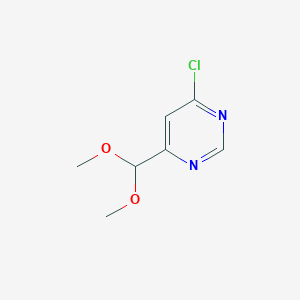
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
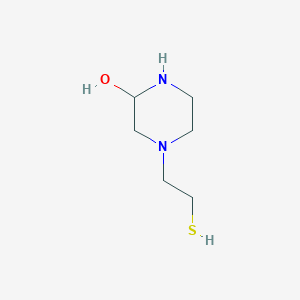
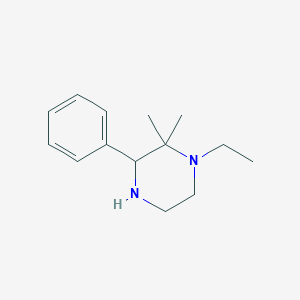

![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
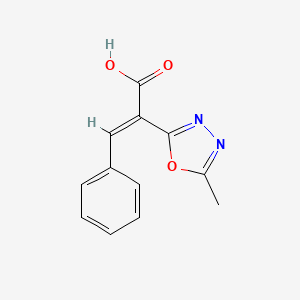

![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
